2'-Monodehydroxy-2'-chloro Ganciclovir

描述

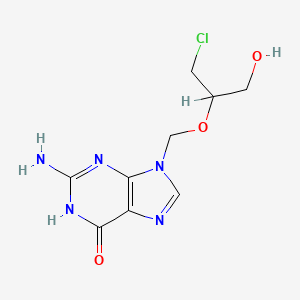

2’-Monodehydroxy-2’-chloro Ganciclovir is a chemical compound with the molecular formula C9H12ClN5O3 and a molecular weight of 273.68 g/mol . It is an impurity of Ganciclovir, a synthetic nucleoside analogue used as an antiviral agent . This compound is a sugar-modified acyclic analogue of guanosine and has potential virucidal activity .

准备方法

The synthesis of 2’-Monodehydroxy-2’-chloro Ganciclovir typically involves the modification of guanine . The synthetic route includes the chlorination of guanine followed by the introduction of a hydroxymethyl group. The reaction conditions often require the use of specific reagents and solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

化学反应分析

2’-Monodehydroxy-2’-chloro Ganciclovir undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Chemistry

- Reference Standard : Used as a reference standard in the study of Ganciclovir and its analogues.

- Impurity Analysis : Its presence as an impurity in Ganciclovir formulations necessitates thorough analytical methods for quality control in pharmaceutical development.

Biology

- Virology Research : The potential virucidal activity of 2'-Monodehydroxy-2'-chloro Ganciclovir makes it a subject of interest in virology, particularly in understanding CMV pathogenesis and treatment.

Medicine

- Therapeutic Monitoring : Case studies highlight the importance of therapeutic drug monitoring in patients receiving Ganciclovir, where this compound levels can inform dosage adjustments .

Industry

- Quality Control : In the pharmaceutical industry, this compound is utilized for developing antiviral drugs and ensuring the quality of Ganciclovir products through impurity profiling.

Case Studies

- Immunocompromised Patients : A series of cases involving patients with thymoma, heart transplants, and HIV showed that monitoring drug levels helped tailor Ganciclovir therapy effectively. The role of this compound as an impurity was critical in understanding the pharmacokinetics involved .

- Therapeutic Drug Monitoring : In another study, therapeutic drug monitoring was utilized to manage CMV infection in immunocompromised patients. Adjustments based on drug levels contributed to better clinical outcomes .

作用机制

The mechanism of action of 2’-Monodehydroxy-2’-chloro Ganciclovir is similar to that of Ganciclovir. It inhibits viral DNA replication by incorporating into the viral DNA, leading to defective DNA and the cessation of viral replication . This inhibitory action is highly selective as the compound must be converted to its active form by a virus-encoded enzyme, thymidine kinase .

相似化合物的比较

2’-Monodehydroxy-2’-chloro Ganciclovir is compared with other similar compounds such as:

Ganciclovir: The parent compound, used as an antiviral agent.

Valganciclovir: A prodrug of Ganciclovir with improved oral bioavailability.

Acyclovir: Another antiviral agent with a similar mechanism of action but different chemical structure.

The uniqueness of 2’-Monodehydroxy-2’-chloro Ganciclovir lies in its specific modifications, which may confer distinct properties and activities compared to its analogues .

生物活性

2'-Monodehydroxy-2'-chloro Ganciclovir (CAS No. 108436-36-8) is a modified acyclic analogue of guanosine, primarily studied for its antiviral properties, particularly against cytomegalovirus (CMV). This compound is recognized for its potential virucidal activity and is considered an impurity in the synthesis of Ganciclovir, a well-established antiviral medication.

| Property | Value |

|---|---|

| Molecular Formula | C9H12ClN5O3 |

| Molecular Weight | 233.67 g/mol |

| IUPAC Name | This compound |

| CAS Number | 108436-36-8 |

The biological activity of this compound is primarily attributed to its ability to inhibit viral DNA polymerase. This inhibition is crucial for the replication of viruses such as CMV. The compound is phosphorylated by viral kinases to its active triphosphate form, which competes with natural nucleotides, leading to premature termination of viral DNA synthesis .

Antiviral Efficacy

Research indicates that this compound exhibits significant antiviral activity against CMV. A study involving patients with CMV gastrointestinal disease demonstrated that Ganciclovir effectively improved clinical outcomes, suggesting that its derivatives, including this compound, may share similar efficacies .

Case Studies

-

Clinical Study on Cytomegalovirus Infection :

- Population : 41 patients with AIDS and CMV gastrointestinal infection.

- Treatment : Intravenous Ganciclovir (5 mg/kg every 12 hours for 14 days).

- Outcomes : Clinical improvement in 30 patients; virologic response in 32.

- Adverse Effects : Notable hematologic toxicity, including moderate leukopenia in several patients .

-

Combination Therapy Research :

- A study explored the combination of Ganciclovir with methotrexate (MTX) in breast cancer cells (MCF-7). The combination significantly increased the cellular accumulation of MTX, enhancing apoptotic effects and reducing cell viability by up to 56% . This suggests that derivatives like this compound may enhance the efficacy of other chemotherapeutics.

Comparative Analysis with Related Compounds

| Compound | Mechanism of Action | Efficacy Against CMV |

|---|---|---|

| Ganciclovir | DNA polymerase inhibitor | High |

| Acyclovir | Thymidine kinase-dependent | Moderate |

| This compound | DNA polymerase inhibitor (derivative) | Potentially high |

属性

IUPAC Name |

2-amino-9-[(1-chloro-3-hydroxypropan-2-yl)oxymethyl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN5O3/c10-1-5(2-16)18-4-15-3-12-6-7(15)13-9(11)14-8(6)17/h3,5,16H,1-2,4H2,(H3,11,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZPLTGJIGCMPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1COC(CO)CCl)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108436-36-8 | |

| Record name | 2-Amino-9-(((1RS)-2-chloro-1-(hydroxymethyl)ethoxy)methyl)-1,9-dihydro-6H-purin-6-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108436368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-9-{[2-chlor-1-hydroxymethyl)ethoxy]methyl}-1,9-dihydropurin-6-on | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-9-(((1RS)-2-CHLORO-1-(HYDROXYMETHYL)ETHOXY)METHYL)-1,9-DIHYDRO-6H-PURIN-6-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B548456X4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。